1,2,3,4-Tetrahydroquinoline-3,8-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

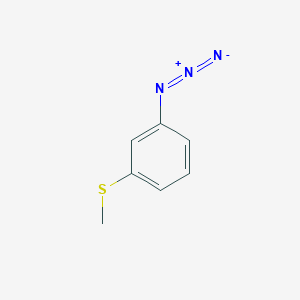

1,2,3,4-Tetrahydroquinoline-3,8-diol is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . This compound is used as an antioxidant and corrosion inhibitor . It is also an active component in various dyes .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinoline-3,8-diol involves a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation . The saturated part of the 1,2,3,4-tetrahydroquinoline (THQ) molecule allows for the possibility of multiple conformers’ existence .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinoline-3,8-diol is determined by high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations . The saturated part of the 1,2,3,4-tetrahydroquinoline (THQ) molecule allows for the possibility of multiple conformers’ existence .Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline-3,8-diol undergoes various chemical reactions. For instance, it has been observed that the hydrogenation of quinolines is reversible, and tetrahydroquinoline has often been examined as a hydrogen-donor solvent in coal liquifaction . The as-prepared Pd/CN catalyst showed high catalytic activity towards the hydrogenation of quinolines at 50 °C and 20 bar H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroquinoline-3,8-diol include a molecular weight of 165.19 . The storage temperature is room temperature .Scientific Research Applications

Pharmaceutical and Agrochemical Synthesis

1,2,3,4-Tetrahydroquinoline derivatives are crucial in pharmaceutical and agrochemical synthesis. Optically pure tetrahydroquinolines are frequently present in alkaloids, which are necessary for the production of pharmaceuticals and agrochemicals. Notable examples include bioactive alkaloids such as (+)-galipinine and ( )-augustureine, and the antibacterial drug (S)-flumequine (Wang et al., 2009).

Synthesis and Application in Medicinal Chemistry and Dyes

These derivatives serve as important intermediates in cardiovascular drugs and dyes. Various synthetic methods, including hydrogenation, Diels-Alder reaction, and multi-component reactions, are used to produce these compounds. Their applications extend beyond medicinal chemistry into the field of dyes (Zhang Guobao, 2012).

Wide Pharmacological Activities

Tetrahydroquinoline derivatives exhibit a range of pharmacological activities, including anti-cancer, anti-diabetic, anti-parasitic, and anti-inflammatory properties. The tetrahydroquinoline ring is a common structure in many biologically active natural products and therapeutic agents. This makes them a promising target for new drug development, with different biological activities depending on the types and positions of substituted functional groups (Sabale et al., 2013).

Catalysis and Synthesis

1,2,3,4-Tetrahydroquinoline derivatives can be synthesized efficiently through various catalytic methods. For example, indium chloride-catalyzed domino reactions in water have been employed for this purpose. These methods show selectivity and are critical for the development of novel and efficient synthesis techniques (Jianheng Zhang & Chao‐Jun Li, 2002).

Coal Liquefaction

Tetrahydroquinoline has shown exceptional performance as a coal solvent, with significant conversion rates under mild conditions. Its effectiveness in coal conversion is attributed to its properties as an active H-donor and its ability to penetrate and disperse the coal structure (Derbyshire et al., 1984).

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroquinoline-3,8-diol (THQ) is a type of isoquinoline alkaloid . Isoquinoline alkaloids, including THQ, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Specifically, THQ derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ) , which is considered an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

The interaction of THQ with its primary target, RORγ, results in the inhibition of RORγ transcriptional activity . This inhibition is achieved through the inverse agonist action of THQ, which effectively suppresses the activity of RORγ .

Biochemical Pathways

The primary biochemical pathway affected by THQ is the Th17/IL-17 pathway . RORγ plays a pivotal role in the differentiation of CD4+T cells into Th17 cells and the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By inhibiting RORγ, THQ can impact this pathway and potentially reduce inflammation .

Pharmacokinetics

The compound’s molecular weight (16519) and physical form (powder) suggest that it may have good bioavailability .

Result of Action

The inhibition of RORγ by THQ leads to a decrease in the production of pro-inflammatory cytokines . This can result in a reduction of inflammation, which may be beneficial in the treatment of conditions such as prostate cancer . Additionally, THQ derivatives have demonstrated antiproliferative activity and the ability to inhibit colony formation in AR positive prostate cancer cell lines .

Future Directions

properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-3,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-4-6-2-1-3-8(12)9(6)10-5-7/h1-3,7,10-12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJFNVKJDBDYJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C=CC=C2O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroquinoline-3,8-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417210.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2417213.png)

![3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2417216.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2417224.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2417228.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417231.png)